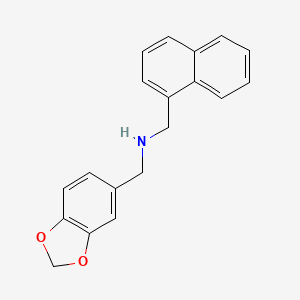
ethyl 1-(2,6-dimethoxybenzoyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2,6-dimethoxybenzoyl)-4-piperidinecarboxylate, also known as EDP or Ethylphenidate, is a synthetic compound that belongs to the class of piperidine-based stimulants. It was first synthesized in the 1960s and has gained popularity as a research chemical due to its structural similarity to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
Ethyl 1-(2,6-dimethoxybenzoyl)-4-piperidinecarboxylate acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to increased alertness, focus, and motivation, as well as a reduction in fatigue and appetite.
Biochemical and Physiological Effects
ethyl 1-(2,6-dimethoxybenzoyl)-4-piperidinecarboxylate has been shown to increase heart rate, blood pressure, and body temperature, which are typical physiological effects of stimulants. It has also been found to increase dopamine and norepinephrine levels in the brain, which can lead to increased cognitive performance and mood enhancement.
Advantages and Limitations for Lab Experiments
Ethyl 1-(2,6-dimethoxybenzoyl)-4-piperidinecarboxylate has several advantages as a research chemical, including its structural similarity to methylphenidate, which allows for comparison studies. It is also relatively easy to synthesize and has a low cost compared to other stimulants. However, its effects on dopamine and norepinephrine reuptake can make it difficult to interpret results in studies that involve these neurotransmitters.
Future Directions
There are several areas of research that could benefit from further investigation of ethyl 1-(2,6-dimethoxybenzoyl)-4-piperidinecarboxylate. These include its potential as a treatment for depression and anxiety, as well as its effects on cognitive performance and memory. Additionally, more studies are needed to determine the long-term effects of ethyl 1-(2,6-dimethoxybenzoyl)-4-piperidinecarboxylate use and its potential for abuse and addiction.
In conclusion, ethyl 1-(2,6-dimethoxybenzoyl)-4-piperidinecarboxylate is a synthetic compound that has gained popularity as a research chemical due to its potential as a cognitive enhancer and substitute for methylphenidate. Its mechanism of action involves dopamine and norepinephrine reuptake inhibition, which leads to increased alertness, focus, and motivation. While it has several advantages for lab experiments, more research is needed to determine its potential as a treatment for various conditions and its long-term effects.
Synthesis Methods
The synthesis of ethyl 1-(2,6-dimethoxybenzoyl)-4-piperidinecarboxylate involves the reaction of 2,6-dimethoxybenzoyl chloride and piperidine in the presence of a base, followed by esterification with ethanol. The purity and yield of ethyl 1-(2,6-dimethoxybenzoyl)-4-piperidinecarboxylate can be improved by using different reaction conditions and purification methods.
Scientific Research Applications
Ethyl 1-(2,6-dimethoxybenzoyl)-4-piperidinecarboxylate has been extensively studied for its potential use as a cognitive enhancer and as a substitute for methylphenidate in the treatment of ADHD. It has also been investigated for its effects on dopamine and norepinephrine reuptake, as well as its potential as a treatment for depression and anxiety.
properties
IUPAC Name |
ethyl 1-(2,6-dimethoxybenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-4-23-17(20)12-8-10-18(11-9-12)16(19)15-13(21-2)6-5-7-14(15)22-3/h5-7,12H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIINABMFAZOFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)





![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)

![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)
![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)
